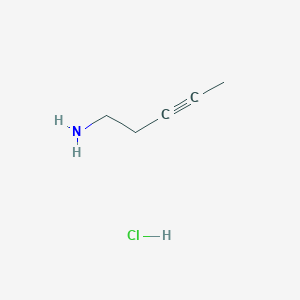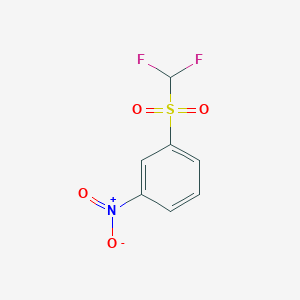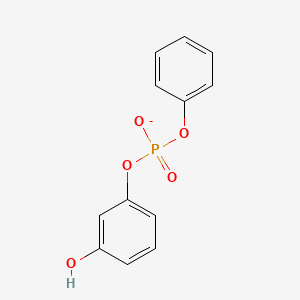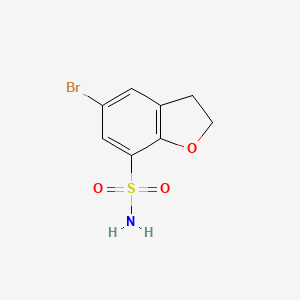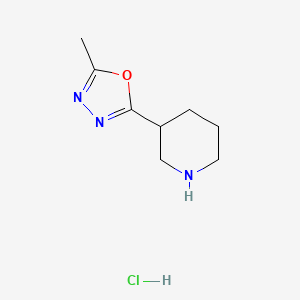
3-(5-Methyl-1,3,4-oxadiazol-2-yl)piperidine hydrochloride
Descripción general
Descripción
3-(5-Methyl-1,3,4-oxadiazol-2-yl)piperidine hydrochloride is a heterocyclic compound that contains both piperidine and oxadiazole rings. This compound is of significant interest in medicinal chemistry due to its potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities .
Mecanismo De Acción
Target of Action
Compounds with the oxadiazole moiety have been reported to exhibit a wide range of biological activities, including anticancer , antidiabetic , antiviral , anti-inflammatory , antibacterial , and antifungal properties.
Mode of Action
For instance, in the active site region of oxidoreductase 1XDQ protein, certain residues can play an important role in showing antibacterial activity .
Biochemical Pathways
Oxadiazole compounds have been found to interact with various proteins and enzymes, potentially affecting multiple biochemical pathways .
Result of Action
Oxadiazole compounds have been reported to exhibit a wide range of biological activities, suggesting they may have diverse molecular and cellular effects .
Análisis Bioquímico
Biochemical Properties
3-(5-Methyl-1,3,4-oxadiazol-2-yl)piperidine hydrochloride plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound has been shown to interact with various enzymes, including cytochrome P450 enzymes, which are crucial for drug metabolism. The interaction with cytochrome P450 involves the hydroxylation of the oxadiazole ring, leading to subsequent metabolic transformations . Additionally, this compound has been found to inhibit certain enzymes, such as histone deacetylases (HDACs), which play a role in gene expression regulation . These interactions highlight the compound’s potential in modulating biochemical pathways and influencing cellular functions.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, particularly those involved in cancer cell proliferation. It inhibits the activity of enzymes like thymidylate synthase and topoisomerase II, leading to disrupted DNA synthesis and cell cycle arrest . Furthermore, this compound affects gene expression by modulating the activity of transcription factors and epigenetic regulators . These cellular effects underscore its potential as a therapeutic agent in cancer treatment.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various binding interactions and enzyme inhibition mechanisms. The compound binds to the active sites of enzymes like HDACs and thymidylate synthase, inhibiting their activity and leading to altered gene expression and disrupted DNA synthesis . Additionally, it interacts with cytochrome P450 enzymes, undergoing hydroxylation and subsequent metabolic transformations . These molecular interactions provide insights into the compound’s mechanism of action and its potential therapeutic applications.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term impact on cellular functions. The compound has shown stability under various conditions, with minimal degradation observed over extended periods . Long-term studies have indicated that this compound maintains its inhibitory effects on enzymes and cellular processes, making it a reliable compound for biochemical research .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits significant therapeutic effects, such as inhibiting tumor growth and reducing inflammation . At higher doses, toxic effects have been observed, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of dosage optimization in therapeutic applications to minimize adverse effects while maximizing efficacy.
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily mediated by cytochrome P450 enzymes. The compound undergoes hydroxylation, followed by conjugation reactions such as sulfation and glucuronidation . These metabolic transformations facilitate the compound’s excretion and reduce its toxicity. Additionally, the compound’s interaction with metabolic enzymes influences metabolic flux and metabolite levels, further elucidating its role in biochemical processes .
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve various transporters and binding proteins. The compound is actively transported across cell membranes by specific transporters, facilitating its intracellular accumulation . Once inside the cells, it binds to proteins and other biomolecules, influencing its localization and distribution within different cellular compartments . These interactions are crucial for understanding the compound’s pharmacokinetics and optimizing its therapeutic potential.
Subcellular Localization
The subcellular localization of this compound plays a vital role in its activity and function. The compound is predominantly localized in the nucleus, where it interacts with DNA and nuclear proteins . This localization is facilitated by specific targeting signals and post-translational modifications that direct the compound to the nucleus . The nuclear localization of this compound is essential for its role in modulating gene expression and influencing cellular processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Methyl-1,3,4-oxadiazol-2-yl)piperidine hydrochloride typically involves the cyclization of benzophenone hydrazide followed by nucleophilic alkylation of the heterocyclic scaffold . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring reaction conditions and product purification is also common in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions
3-(5-Methyl-1,3,4-oxadiazol-2-yl)piperidine hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
The major products formed from these reactions include various substituted oxadiazoles and piperidine derivatives, which can be further utilized in the synthesis of more complex molecules .
Aplicaciones Científicas De Investigación
3-(5-Methyl-1,3,4-oxadiazol-2-yl)piperidine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for treating various diseases, including cancer and bacterial infections.
Industry: Utilized in the development of new materials with specific chemical properties.
Comparación Con Compuestos Similares
Similar Compounds
1,3,4-Oxadiazole: Known for its broad spectrum of biological activities, including antibacterial and anticancer properties.
Piperidine Derivatives: Commonly used in medicinal chemistry for their pharmacological properties.
Uniqueness
3-(5-Methyl-1,3,4-oxadiazol-2-yl)piperidine hydrochloride is unique due to the combination of the oxadiazole and piperidine rings, which confer a distinct set of chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry .
Propiedades
IUPAC Name |
2-methyl-5-piperidin-3-yl-1,3,4-oxadiazole;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O.ClH/c1-6-10-11-8(12-6)7-3-2-4-9-5-7;/h7,9H,2-5H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCGQCUBZARIADX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(O1)C2CCCNC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


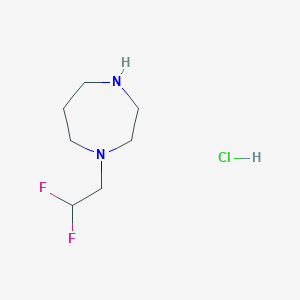
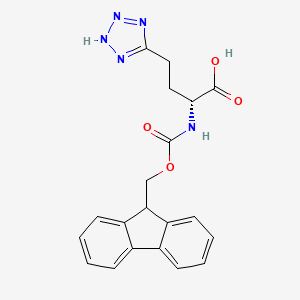
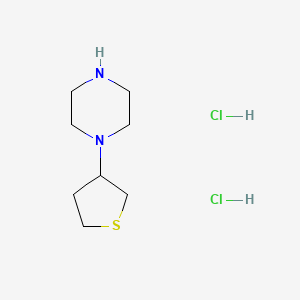
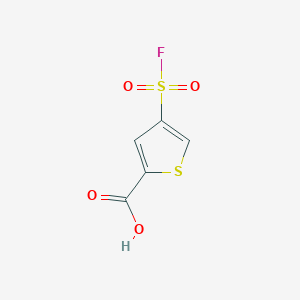
![4-Fluoro-2-[3-(2-phenoxyethyl)-1,2,4-oxadiazol-5-yl]aniline](/img/structure/B1445711.png)
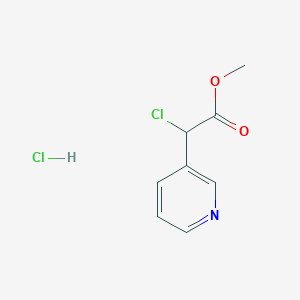
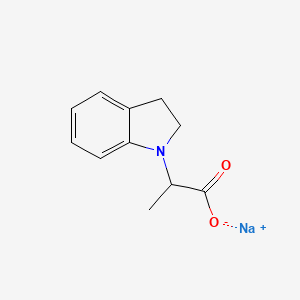
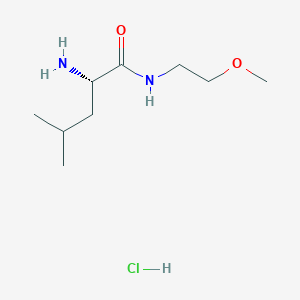
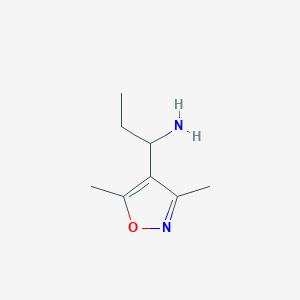
![3-(2-(4-(4-Fluoro-2-hydroxybenzoyl)piperidin-1-yl)ethyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B1445718.png)
